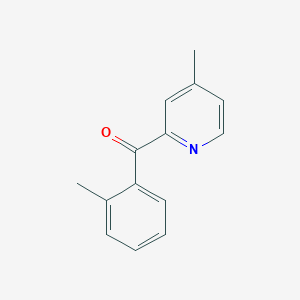

2-(2-Methylbenzoyl)-4-methylpyridine

Description

2-(2-Methylbenzoyl)-4-methylpyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a benzoyl group substituted with a methyl group at the second position and a methyl group at the fourth position of the pyridine ring

Properties

IUPAC Name |

(2-methylphenyl)-(4-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-10-7-8-15-13(9-10)14(16)12-6-4-3-5-11(12)2/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZBYXBQZFAXHPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(=O)C2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylbenzoyl)-4-methylpyridine typically involves the acylation of 4-methylpyridine with 2-methylbenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or chloroform.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.

Reduction: The compound can be reduced to form alcohol derivatives, especially at the carbonyl group.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.

Major Products Formed:

Oxidation: Formation of 2-(2-Methylbenzoyl)-4-carboxypyridine.

Reduction: Formation of this compound alcohol.

Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

Overview

2-(2-Methylbenzoyl)-4-methylpyridine is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound, characterized by a pyridine ring substituted with a methylbenzoyl group, is primarily explored in medicinal chemistry, organic synthesis, and material science.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects. Its derivatives are studied for:

- Antimicrobial Activity : Research indicates that similar compounds can inhibit bacterial growth, making them candidates for developing new antibiotics.

- Anticancer Properties : Studies have shown that pyridine derivatives can induce apoptosis in cancer cells, suggesting potential use in cancer therapies.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in:

- Coupling Reactions : It can be used as a coupling agent in peptide synthesis, enhancing the formation of amides and esters.

- Functional Group Transformations : The presence of the carbonyl group allows for various transformations, including reductions and nucleophilic substitutions.

Material Science

In material science, this compound is explored for its role in:

- Polymer Chemistry : It may be utilized as a monomer or additive in polymer synthesis, contributing to the development of new materials with desirable properties.

- Photochemical Applications : The compound's structure may allow it to act as a photosensitizer in photochemical reactions, which could be useful in solar energy applications.

Antimicrobial Studies

A study evaluating the antimicrobial efficacy of this compound against various bacterial strains demonstrated promising results. The compound exhibited significant inhibition zones in agar diffusion assays against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development.

Anticancer Activity

Research focused on the cytotoxic effects of this compound on human cancer cell lines revealed:

- Cell Line Testing : In vitro studies showed that treatment with this compound led to significant apoptosis induction in several cancer cell lines, including breast (MCF-7) and colon (HCT116) cancers.

- Mechanism of Action : The anticancer effects were linked to the activation of caspases and disruption of mitochondrial membrane potential, highlighting its mechanism as a potential anticancer agent.

Comparative Analysis of Related Compounds

To understand the broader context of this compound's applications, it is useful to compare it with structurally related compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Key Applications |

|---|---|---|---|

| This compound | Yes | Yes | Organic Synthesis, Medicinal Chemistry |

| 1-(3,4-Dimethylbenzoyl)piperidin-3-ol | Yes | Moderate | Antimicrobial Development |

| 4-(4-Methylbenzoyl)pyridine | Moderate | Yes | Polymer Chemistry |

Mechanism of Action

The mechanism of action of 2-(2-Methylbenzoyl)-4-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-Methylbenzoyl derivatives: Compounds like 2-(2-Methylbenzoyl)-4-chloropyridine and 2-(2-Methylbenzoyl)-4-aminopyridine share structural similarities.

Pyridine derivatives: Compounds such as 4-methylpyridine and 2-benzoylpyridine are structurally related.

Uniqueness: 2-(2-Methylbenzoyl)-4-methylpyridine is unique due to the specific positioning of the methyl and benzoyl groups, which confer distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.

Biological Activity

2-(2-Methylbenzoyl)-4-methylpyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C13H13N

- Molecular Weight : 199.25 g/mol

The compound features a pyridine ring substituted with a methyl group and a 2-methylbenzoyl moiety, which is crucial for its biological activity.

The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors. The compound may act as an inhibitor or modulator in biochemical pathways, influencing cellular functions.

Target Enzymes

- Notum Carboxylesterase : Preliminary studies suggest that derivatives of this compound may inhibit Notum carboxylesterase, affecting the Wnt signaling pathway, which is involved in cell proliferation and differentiation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, as evidenced by disc diffusion assays. Inhibition zones were measured to evaluate antibacterial potency .

- Anticancer Potential : Preliminary studies indicate cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy .

- Anti-inflammatory Effects : The compound may modulate inflammatory responses, making it a candidate for further research in treating inflammatory diseases.

Case Studies

Several studies have been conducted to assess the biological activity of related compounds, providing insights into the potential effects of this compound.

- Antinociceptive Study :

- Antibacterial Tests :

Data Table: Summary of Biological Activities

Pharmacokinetics and Safety

In silico studies suggest favorable pharmacokinetic properties for derivatives of this compound, including good oral bioavailability and low toxicity profiles at therapeutic doses. Further research is needed to confirm these findings in vivo.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.